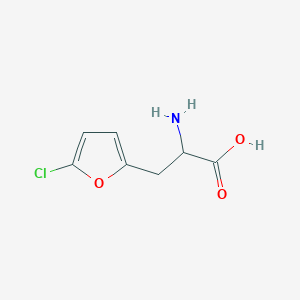
2-Amino-3-(5-chlorofuran-2-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-(5-chlorofuran-2-yl)propanoic acid is an organic compound with the molecular formula C(_7)H(_8)ClNO(_3) It features a furan ring substituted with a chlorine atom at the 5-position and an amino acid side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(5-chlorofuran-2-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-chlorofuran-2-carboxylic acid.
Amidation: The carboxylic acid group is converted to an amide using reagents such as thionyl chloride (SOCl(_2)) followed by ammonia (NH(_3)).
Reduction: The amide is then reduced to the corresponding amine using a reducing agent like lithium aluminum hydride (LiAlH(_4)).
Amino Acid Formation: The amine is then subjected to a Strecker synthesis, involving the reaction with potassium cyanide (KCN) and ammonium chloride (NH(_4)Cl) to form the amino acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can target the furan ring or the amino group, leading to various reduced products.
Substitution: The chlorine atom on the furan ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H(_2)O(_2)) or potassium permanganate (KMnO(_4)) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).
Substitution: Nucleophiles such as sodium azide (NaN(_3)) or thiourea (NH(_2)CSNH(_2)).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Reduced furan derivatives or amines.
Substitution: Various substituted furan derivatives.
Aplicaciones Científicas De Investigación
2-Amino-3-(5-chlorofuran-2-yl)propanoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies involving enzyme interactions and metabolic pathways.
Industrial Applications: The compound can be used in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-(5-chlorofuran-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino acid moiety allows it to mimic natural substrates or inhibitors, thereby modulating biological pathways. The furan ring and chlorine atom contribute to its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-3-(5-fluorofuran-2-yl)propanoic acid
- 2-Amino-3-(5-bromofuran-2-yl)propanoic acid
- 2-Amino-3-(5-methylfuran-2-yl)propanoic acid
Uniqueness
2-Amino-3-(5-chlorofuran-2-yl)propanoic acid is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the compound’s specific structure allows it to interact uniquely with biological targets, distinguishing it from its analogs.
Propiedades
Fórmula molecular |
C7H8ClNO3 |
|---|---|
Peso molecular |
189.59 g/mol |
Nombre IUPAC |
2-amino-3-(5-chlorofuran-2-yl)propanoic acid |
InChI |
InChI=1S/C7H8ClNO3/c8-6-2-1-4(12-6)3-5(9)7(10)11/h1-2,5H,3,9H2,(H,10,11) |
Clave InChI |
LVRFSUGJGIPQKI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(OC(=C1)Cl)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B13540285.png)

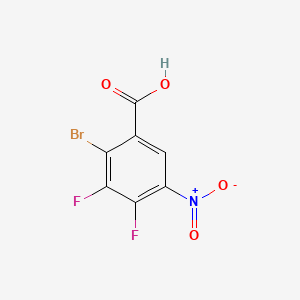
![2-Amino-2-(8-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid](/img/structure/B13540293.png)

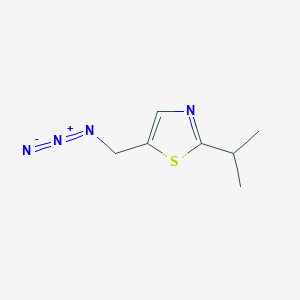
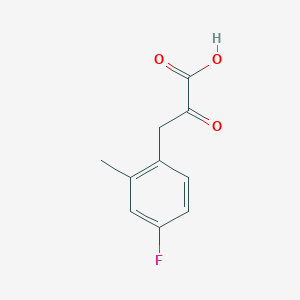
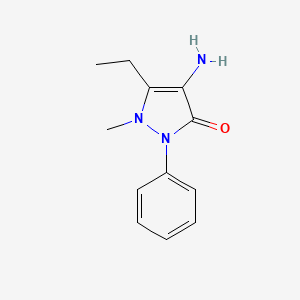

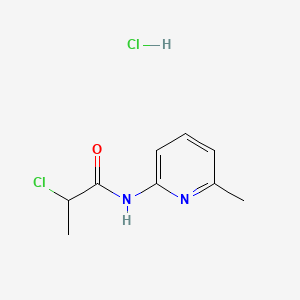

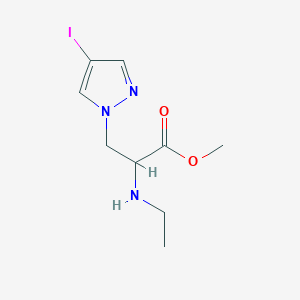
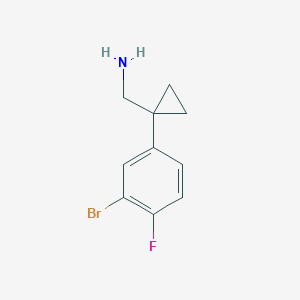
![1-[4-Fluoro-3-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B13540351.png)
